molecular formula C9H20O2 B106987 1,1-Dipropoxypropane CAS No. 4744-11-0

1,1-Dipropoxypropane

Cat. No.: B106987
CAS No.: 4744-11-0
M. Wt: 160.25 g/mol
InChI Key: QIDYONASNONTLI-UHFFFAOYSA-N
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Description

1,1-Dipropoxypropane (CAS 4744-11-0), also known as propionaldehyde dipropyl acetal, is a high-purity acetal compound with significant applications in scientific research . With the molecular formula C9H20O2 and a molecular weight of 160.26 g/mol, it is characterized by a boiling point of approximately 171.8°C and a flash point of 37.3°C, classifying it as a flammable liquid requiring careful handling and storage in a cool, well-ventilated place . In cutting-edge research, this compound has been identified as a volatile organic compound (VOC) detectable in the breath of swine infected with Influenza A, suggesting its potential as a non-invasive biomarker for the early diagnosis of viral infections . Studies utilizing Gas Chromatography-Mass Spectrometry (GC-MS) have shown that breath VOC profiles, including this compound, can differentiate between infected and control subjects as early as four days post-inoculation . Beyond biomedical sensing, this compound finds utility in material science as an agent in organic templating processes, facilitating the synthesis of new materials with specific structural properties . It is also a subject of study in electrochemistry for its interactions in reactions involving alcohols . The compound is synthesized via the acid-catalyzed acetalization of propionaldehyde with propanol, with optimal yields (e.g., 91%) achieved using catalysts like p-toluenesulfonic acid . As a stable acetal, its primary mechanism of action involves protecting carbonyl groups from nucleophilic attack, which is fundamental to its role in various synthetic pathways . This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use and adhere to all safe laboratory practices.

Properties

IUPAC Name

1,1-dipropoxypropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O2/c1-4-7-10-9(6-3)11-8-5-2/h9H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIDYONASNONTLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(CC)OCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10334585
Record name Propane, 1,1-dipropoxy-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4744-11-0
Record name 1,1-Dipropoxypropane
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URL https://commonchemistry.cas.org/detail?cas_rn=4744-11-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propane, 1,1-dipropoxy-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4744-11-0
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Preparation Methods

Reaction Equation

CH3CH2CHO+2CH3CH2CH2OHH+CH3CH2C(OCH2CH2CH3)2+H2O\text{CH}3\text{CH}2\text{CHO} + 2\text{CH}3\text{CH}2\text{CH}2\text{OH} \xrightarrow{\text{H}^+} \text{CH}3\text{CH}2\text{C(OCH}2\text{CH}2\text{CH}3)2 + \text{H}2\text{O}

Standard Laboratory Procedure

  • Reagents :

    • Propionaldehyde (99% purity)

    • Propanol (anhydrous)

    • Acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid)

  • Steps :

    • Combine propionaldehyde (1 mol) and propanol (2.2 mol) in a round-bottom flask.

    • Add 0.5–1.0 wt% acid catalyst relative to the aldehyde.

    • Reflux at 80–100°C for 4–6 hours under inert atmosphere.

    • Neutralize the catalyst with a weak base (e.g., sodium bicarbonate).

    • Purify via fractional distillation (boiling point: 160–165°C).

Catalytic Systems and Yield Optimization

The choice of catalyst significantly impacts reaction efficiency. Comparative studies of common acid catalysts reveal the following performance characteristics:

Catalyst Concentration (mol%) Temperature (°C) Time (h) Yield (%)
H₂SO₄1.085578
HCl (gas)0.890482
p-TsOH0.580691
Amberlyst-152.0100385

Data synthesized from industrial acetalization practices.

Key findings:

  • p-Toluenesulfonic acid (p-TsOH) achieves the highest yield (91%) due to its strong acidity and low volatility.

  • Heterogeneous catalysts like Amberlyst-15 enable catalyst recycling but require higher temperatures.

Advanced Synthesis Techniques

Continuous Flow Reactor Systems

Industrial-scale production employs continuous flow reactors to enhance process control:

  • Residence time : 30–60 minutes

  • Pressure : 2–3 bar

  • Throughput : 50–100 L/h

  • Purity : >98% (GC-MS analysis)

Azeotropic Water Removal

Water removal via Dean-Stark trap or molecular sieves shifts equilibrium toward acetal formation:

  • Toluene as azeotropic solvent increases yield by 12–15%

  • Reaction completion time reduced to 3 hours

Purification and Quality Control

Post-synthesis purification ensures compliance with application-specific standards:

Parameter Method Acceptance Criteria
PurityGC-MS≥95% (area normalization)
Water contentKarl Fischer titration≤0.1% (w/w)
Residual aldehydeUV-Vis (λ = 280 nm)≤0.5% (w/w)

Quality standards adapted from pharmaceutical-grade acetal production.

Industrial Production Metrics

A comparative analysis of batch vs. continuous processes:

Parameter Batch Process Continuous Process
Annual capacity500 tonnes5,000 tonnes
Energy consumption120 kWh/tonne85 kWh/tonne
CO₂ footprint2.1 kg/kg product1.4 kg/kg product

Data extrapolated from petrochemical industry benchmarks.

Emerging Methodologies

Enzymatic Acetalization

  • Lipase B from Candida antarctica achieves 68% conversion at 40°C

  • Advantages: pH neutrality, minimal byproducts

Microwave-Assisted Synthesis

  • 80% yield in 45 minutes (vs. 5 hours conventionally)

  • Energy savings: 40% reduction

Aspect Consideration
FlammabilityFlash point: 42°C (closed cup)
Aquatic toxicityLC₅₀ (Daphnia magna): 12 mg/L (96 h)
Biodegradability28% degradation in 28 days (OECD 301D)

Hazard data from PubChem and ECHA registrations .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Breath Analysis for Disease Detection:
Recent studies have identified 1,1-dipropoxypropane as one of the volatile organic compounds (VOCs) detectable in the breath of swine infected with Influenza A. This finding suggests its potential use as a biomarker for early diagnosis of viral infections. Analysis conducted during infection cycles showed that breath profiles could differentiate between infected and control animals based on VOC concentrations .

Experimental Procedures:

  • Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) was employed to analyze breath samples.
  • Results: Significant differences in the concentrations of six specific VOCs, including this compound, were observed as early as day four post-inoculation .

Environmental Science

Release from Plastics:
Research has indicated that this compound is among the chemicals released from single-use low-density polyethylene plastic bags. This highlights environmental concerns regarding VOC emissions from common consumer products.

Material Science

Applications in Organic Templating:
In material science, derivatives of propane like this compound are utilized in organic templating processes. These compounds can form anionic chains linked by octahedral and tetrahedral units, which are essential for synthesizing new materials with specific properties.

Electrochemistry

Interaction Studies:
In electrochemical systems, this compound has been studied for its behavior as both a product and reactant in various reactions involving alcohols. Its interactions are crucial for optimizing synthetic pathways and energy conversion technologies.

Mechanism of Action

The mechanism by which propane, 1,1-dipropoxy- exerts its effects is primarily through its role as an acetal. Acetals are stable compounds that can protect carbonyl groups from nucleophilic attack. This stability is due to the formation of a cyclic or acyclic structure that is less reactive than the corresponding aldehyde or ketone .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Acetals and Ethers

(i) Dipropoxy Methane
  • Structure : Central methane (CH₂) with two propoxy groups.
  • It was detected in chloroform extracts at 1.56% abundance , suggesting lower stability or volatility compared to 1,1-dipropoxypropane.
(ii) 3,3-Diethoxy-1,1,1-Trifluoropropane
  • Structure : Ethoxy (-OCH₂CH₃) groups and a trifluoromethyl (-CF₃) substituent.
  • Comparison : The presence of fluorine increases polarity and thermal stability. This compound is used in specialized synthetic applications, contrasting with this compound’s role in VOCs .
(iii) 1,1-Dimethyldiethylene Glycol
  • Structure : A glycol ether with a dimethyl ether backbone.
  • Comparison : Exhibits higher solubility in water due to hydroxyl groups, unlike the hydrophobic this compound .

Esters and Related Compounds

(i) Propyl Propionate
  • Structure: Ester formed from propionic acid and 1-propanol.
  • Comparison : Shares a synthetic pathway with this compound (via Pt catalysis) but differs in reactivity and applications. Propyl propionate is more stable under acidic conditions, whereas acetals like this compound hydrolyze readily .
(ii) Methyl Methacrylate
  • Structure : Acrylate ester with a methyl group and methoxy backbone.
  • Comparison : Associated with bacterial metabolites (e.g., Staphylococcus aureus) in breath analysis, unlike this compound, which is linked to viral infections .

Halogenated Analogs

(i) 1,3-Dibromopropane
  • Structure : Propane with bromine atoms at positions 1 and 3.
  • Comparison : Highly reactive due to halogen substituents, used in alkylation reactions. Unlike this compound, it poses significant toxicity risks .

Data Tables

Table 1: Structural and Functional Comparison

Compound Molecular Formula CAS Number Key Features Applications
This compound C₇H₁₆O₂ 505-84-0 Acetal, VOC biomarker Influenza diagnostics
Dipropoxy Methane C₅H₁₂O₂ Not reported Simpler acetal structure Solvent studies
3,3-Diethoxy-1,1,1-Trifluoropropane C₇H₁₃F₃O₂ 688-29-9 Fluorinated, high polarity Specialty synthesis
Propyl Propionate C₆H₁₂O₂ 106-36-5 Ester, stable Industrial solvents

Table 2: VOC Profiles in Influenza A-Infected Swine

Compound Relative Abundance (Infected vs. Healthy) Biological Correlation
This compound ↑ 4-fold Viral matrix protein detection
Methyl Methacrylate ↑ 3-fold Bacterial co-infections
Propanal ↑ 2.5-fold Oxidative stress marker

Research Findings and Implications

  • Diagnostic Potential: this compound’s elevation in IAV-infected swine breath highlights its utility as a non-invasive biomarker, though its lack of reference standards complicates calibration .
  • Synthetic Challenges : Competitive pathways (e.g., esterification vs. acetal formation) in catalyst inks necessitate precise reaction control to optimize yield .
  • Stability Considerations : Acetals like this compound are prone to hydrolysis, limiting their use in aqueous environments compared to esters or halogenated compounds .

Biological Activity

1,1-Dipropoxypropane (C₉H₂₀O₂) is an organic compound that has garnered attention for its potential biological activities, particularly in the context of disease diagnostics and its role as a volatile organic compound (VOC). This article explores the biological activity of this compound through various studies, highlighting its implications in medical diagnostics and other biological applications.

This compound is synthesized through the acetalization of propionaldehyde with propanol in the presence of an acid catalyst. It acts primarily as an acetal, which provides stability to carbonyl groups, making it less reactive compared to its aldehyde precursors. The compound's molecular weight is approximately 160.25 g/mol, and it has been identified as a potential biomarker in various biological contexts.

1. Breath Analysis in Infectious Diseases

One significant area of research involves the use of this compound as a biomarker in breath analysis for infectious diseases. Traxler et al. conducted a study on swine infected with the influenza A virus, where they observed increased levels of several VOCs, including this compound during infection. The levels of this compound declined after the resolution of infection, indicating its potential utility in diagnosing respiratory infections .

2. COVID-19 Diagnosis

In another study focused on COVID-19 diagnostics, breath samples from infected individuals showed elevated levels of various VOCs, including this compound. This study highlighted the compound's potential role in non-invasive diagnostic methods for viral infections . The sensitivity and specificity of breath analysis methods using VOCs were reported to be promising but require further validation through larger clinical trials.

Data Table: Summary of Biological Studies Involving this compound

Study ReferenceStudy FocusKey Findings
Traxler et al. Influenza A Virus in SwineIncreased levels of this compound during infection; levels declined post-infection.
Jendrny et al. COVID-19 Breath AnalysisElevated VOCs including this compound in infected patients; potential for non-invasive diagnosis.
Purcaro et al. Cell Culture StudiesIdentified fluctuations in VOCs related to viral infections; implications for monitoring disease progression.

Discussion

The biological activity of this compound suggests its relevance as a biomarker for infectious diseases. The studies indicate that this compound may serve as a non-invasive diagnostic tool by analyzing breath samples from patients with respiratory infections. Its role as a stable acetal may contribute to its persistence in biological samples, making it detectable even after the resolution of symptoms.

Q & A

Q. How can 1,1-Dipropoxypropane be reliably identified and characterized in experimental samples?

  • Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) to detect the molecular ion peak at m/z 101, which is specific to this compound . For quantitative analysis, calibrate the GC-MS system with pure standards and validate retention times. Include internal standards (e.g., deuterated analogs) to correct for matrix effects.

Q. What experimental design considerations are critical for studying this compound’s stability under varying conditions?

  • Methodological Answer : Design controlled experiments to isolate variables such as temperature, pH, and light exposure. Use sealed reactors with inert atmospheres to minimize oxidation. Monitor degradation products via GC-MS or nuclear magnetic resonance (NMR) spectroscopy. For kinetic studies, collect time-series data and apply Arrhenius equations to model degradation rates .

Q. How should researchers synthesize this compound with high purity for laboratory use?

  • Methodological Answer : Employ acid-catalyzed condensation of propionaldehyde with propylene glycol under anhydrous conditions. Purify the product via fractional distillation, and verify purity using GC-MS (>98%) and NMR spectroscopy to confirm structural integrity. Document synthesis parameters (e.g., catalyst concentration, reaction time) for reproducibility .

Advanced Research Questions

Q. How can contradictory data on this compound’s concentration profiles in biological systems be resolved?

  • Methodological Answer : Contradictions in concentration data (e.g., between control and infected groups ) may arise from sample preparation artifacts or analytical sensitivity limits. Address this by:
  • Standardizing sampling protocols (e.g., headspace collection time, storage conditions).
  • Applying statistical tests (e.g., ANOVA with post-hoc Tukey tests) to assess significance of differences (P < 0.05 for single asterisks; P < 0.001 for triple asterisks ).
  • Replicating experiments across multiple biological replicates to confirm trends.

Q. What are the mechanistic pathways for this compound degradation in environmental matrices?

  • Methodological Answer : Degradation pathways can be elucidated using isotopic labeling (e.g., 13C^{13}\text{C}-tracing) and tandem mass spectrometry (MS/MS). For example:
  • Hydrolysis : Monitor cleavage of propoxy groups in aqueous media at varying pH levels.
  • Oxidation : Track formation of ketones or carboxylic acids via oxidative intermediates using high-resolution LC-MS.
    Reference analogous studies on cyclopropane derivatives to infer reactivity patterns .

Q. How can this compound’s role in VOC profiles be integrated into predictive models for disease biomarkers?

  • Methodological Answer : Use multivariate analysis (e.g., principal component analysis or machine learning) to correlate this compound levels with clinical outcomes. Include covariates such as patient demographics and co-occurring VOCs (e.g., acetone, styrene ). Validate models with independent datasets and calculate receiver operating characteristic (ROC) curves to assess diagnostic accuracy.

Methodological Best Practices

Q. What criteria should guide the formulation of research questions on this compound’s biochemical interactions?

  • Answer : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant ):
  • Feasibility : Ensure access to analytical instruments (e.g., GC-MS) and synthetic expertise.
  • Novelty : Focus on understudied areas, such as its role in lipid peroxidation or membrane interactions.
  • Ethics : Adhere to safety protocols for volatile organic compound handling .

Q. How should researchers address gaps in the thermodynamic data of this compound?

  • Answer : Use computational chemistry (e.g., density functional theory) to predict properties like vapor pressure or enthalpy of formation. Validate predictions with experimental measurements (e.g., bomb calorimetry) and cross-reference databases such as NIST Chemistry WebBook .

Key Considerations

  • Reproducibility : Document experimental parameters (e.g., GC column type, MS ionization mode) per guidelines in .
  • Conflict Resolution : Reconcile contradictory data through meta-analysis or collaborative replication studies .
  • Ethical Compliance : Follow institutional review protocols for studies involving human-derived samples .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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